molecular formula C7H5BrN2 B11722174 (4-Bromopyridin-3-YL)acetonitrile

(4-Bromopyridin-3-YL)acetonitrile

Cat. No.: B11722174
M. Wt: 197.03 g/mol
InChI Key: QSUFJZHQQVUPRF-UHFFFAOYSA-N
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Description

(4-Bromopyridin-3-YL)acetonitrile is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the fourth position and a nitrile group at the acetonitrile moiety. This compound is known for its versatility in various chemical reactions and its utility as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromopyridin-3-YL)acetonitrile typically involves multicomponent chemistry. One common method includes the reaction of 4-bromopyridine with acetonitrile in the presence of a base such as potassium carbonate and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Bromopyridin-3-YL)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic structures.

    Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.

    Cyclization: Palladium catalysts and carboxylic acids are often used.

    Reduction: Lithium aluminum hydride is a common reducing agent.

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Cyclization: Formation of fused heterocyclic compounds.

    Reduction: Formation of amines.

Scientific Research Applications

(4-Bromopyridin-3-YL)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (4-Bromopyridin-3-YL)acetonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in hydrogen bonding and electrostatic interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-pyridinyl)acetonitrile
  • (3-Bromo-4-pyridinyl)acetonitrile
  • (6-Bromopyridin-3-yl)acetonitrile

Uniqueness

(4-Bromopyridin-3-YL)acetonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the fourth position and the nitrile group at the acetonitrile moiety allows for versatile functionalization and diverse applications in various fields .

Properties

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

IUPAC Name

2-(4-bromopyridin-3-yl)acetonitrile

InChI

InChI=1S/C7H5BrN2/c8-7-2-4-10-5-6(7)1-3-9/h2,4-5H,1H2

InChI Key

QSUFJZHQQVUPRF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Br)CC#N

Origin of Product

United States

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